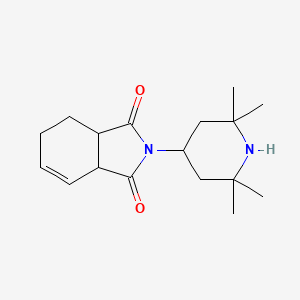
1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 2-(2-furanyl)-, mixt with pentachloronitrobenzene is a chemical compound that combines the properties of two distinct molecules: 1H-Benzimidazole, 2-(2-furanyl)- and pentachloronitrobenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2-furanyl)- typically involves the condensation of o-phenylenediamine with furfural under acidic conditions. The reaction is carried out by adding furfural to a solution of o-phenylenediamine in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the formation of the benzimidazole ring .
For the preparation of pentachloronitrobenzene, chlorination of nitrobenzene is performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination .
Industrial Production Methods
Industrial production of 1H-Benzimidazole, 2-(2-furanyl)- involves large-scale synthesis using automated reactors to control reaction conditions precisely. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .
Pentachloronitrobenzene is produced industrially through continuous chlorination processes, where nitrobenzene is fed into a reactor with chlorine gas and a catalyst. The product is then purified through distillation and crystallization .
化学反应分析
Types of Reactions
1H-Benzimidazole, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Pentachloronitrobenzene primarily undergoes:
Nucleophilic substitution: Due to the presence of electron-withdrawing chlorine atoms, it readily undergoes nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Oxides of benzimidazole.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzimidazoles and derivatives of pentachloronitrobenzene.
科学研究应用
1H-Benzimidazole, 2-(2-furanyl)- is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as antifungal agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Pentachloronitrobenzene is primarily used as a fungicide in agriculture and as an intermediate in the synthesis of other chemicals .
作用机制
The mechanism of action of 1H-Benzimidazole, 2-(2-furanyl)- involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways depend on the specific biological context and the target organism .
Pentachloronitrobenzene acts by disrupting cellular processes in fungi, leading to their death. It interferes with fungal cell membrane integrity and enzyme function .
相似化合物的比较
Similar Compounds
2-(2-Furyl)benzimidazole: Similar structure but lacks the pentachloronitrobenzene component.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Nitrobenzene derivatives: Compounds with different degrees of chlorination and nitration.
Uniqueness
1H-Benzimidazole, 2-(2-furanyl)-, mixt. with pentachloronitrobenzene is unique due to the combination of benzimidazole and pentachloronitrobenzene, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
76130-39-7 |
|---|---|
分子式 |
C17H8Cl5N3O3 |
分子量 |
479.5 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-1H-benzimidazole;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C11H8N2O.C6Cl5NO2/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h1-7H,(H,12,13); |
InChI 键 |
KPOZKEDGEMVWGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



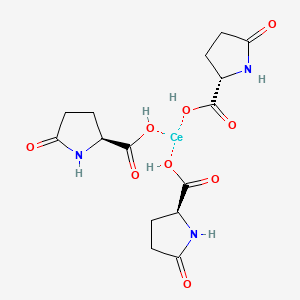
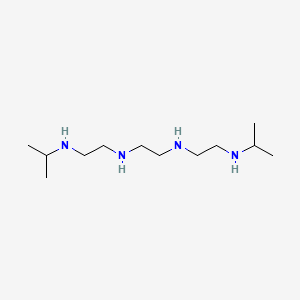

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
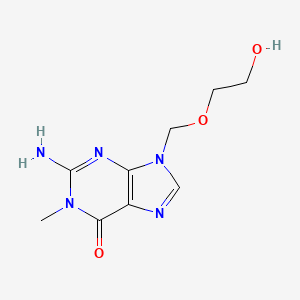
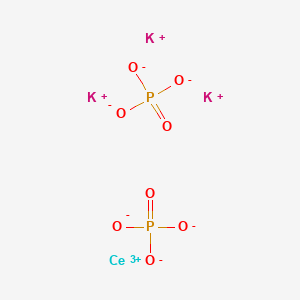
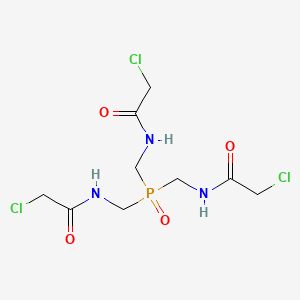
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
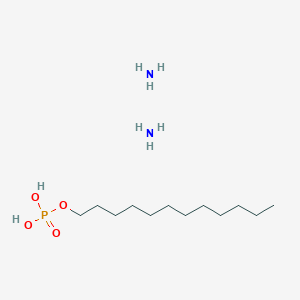

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
